molecular formula C12H23NO B7560992 1-(Azepan-1-yl)-3,3-dimethylbutan-1-one

1-(Azepan-1-yl)-3,3-dimethylbutan-1-one

Cat. No.: B7560992
M. Wt: 197.32 g/mol
InChI Key: MGDPVJCSGVEQEC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(azepan-1-yl)-3,3-dimethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-12(2,3)10-11(14)13-8-6-4-5-7-9-13/h4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDPVJCSGVEQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-3,3-dimethylbutan-1-one typically involves the reaction of azepane with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Azepane+3,3-dimethylbutanoyl chlorideThis compound\text{Azepane} + \text{3,3-dimethylbutanoyl chloride} \rightarrow \text{this compound} Azepane+3,3-dimethylbutanoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-3,3-dimethylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form secondary alcohols.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 3,3-dimethylbutanoic acid.

    Reduction: Formation of 1-(Azepan-1-yl)-3,3-dimethylbutanol.

    Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-3,3-dimethylbutan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The azepane ring can enhance the compound’s binding affinity and specificity towards these targets, leading to its desired biological effects. The exact pathways involved can vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(Azepan-1-yl)dodecan-1-one: Similar structure with a longer alkyl chain.

    1-(Azepan-1-yl)-2-chloroethanone: Contains a chloro substituent instead of the dimethylbutanone moiety.

    1-(Azepan-1-yl)-2-phenylsulfanyl-ethanone: Features a phenylsulfanyl group.

Uniqueness

1-(Azepan-1-yl)-3,3-dimethylbutan-1-one is unique due to its specific combination of the azepane ring and the 3,3-dimethylbutanone structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural features can influence its reactivity, stability, and interactions with other molecules, setting it apart from similar compounds.

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